160543-97-5
Description
Compound 160543-97-5, systematically named L-亮氨酸,L-丝氨酰-L-缬氨酰-L-α-谷氨酰-L-天冬酰胺酰-L-脯氨酰甘氨酰-L-酪氨酰-L-半胱氨酰-, is a synthetic peptide derivative characterized by a complex sequence of amino acids. It is listed with a high purity of 99.9% (HPLC) and a substantial stock availability of 883.2 g, indicating its relevance in research or industrial applications .
Properties
CAS No. |
160543-97-5 |
|---|---|
Molecular Formula |
C₄₆H₇₀N₁₂O₁₇S |
Molecular Weight |
1095.18 |
sequence |
One Letter Code: SGVENPGGYCL |
Origin of Product |
United States |
Preparation Methods
The synthesis of Glycoprotein (276-286) involves peptide synthesis techniques, typically using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Glycoprotein (276-286) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction
Scientific Research Applications
Glycoprotein (276-286) has several scientific research applications:
Immunology: It is used to study the immune response, particularly the role of cytotoxic T-lymphocytes in recognizing viral peptides.
Virology: Researchers use this peptide to understand the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Drug Development: The peptide serves as a model for developing antiviral drugs and vaccines targeting viral glycoproteins
Mechanism of Action
The mechanism of action of Glycoprotein (276-286) involves its recognition by cytotoxic T-lymphocytes. The peptide binds to major histocompatibility complex class I molecules on the surface of infected cells, presenting the viral peptide to T-lymphocytes. This interaction triggers an immune response, leading to the destruction of infected cells .
Comparison with Similar Compounds
Structural Analogs from the Same Series
lists several compounds with adjacent CAS numbers, likely sharing structural motifs with 160543-97-5 . Key examples include:
| CAS Number | Stock (g) | Purity (%) | Structural Relationship to this compound |
|---|---|---|---|
| 160542-02-9 | 227.6 | 98.7 | Likely differs in amino acid sequence or stereochemistry |
| 160542-03-0 | 110.9 | 99.8 | Potential modification in side-chain functional groups |
| 160544-58-1 | 464.6 | 97.9 | Possible variation in peptide chain length or terminal groups |
Key Observations :
Functional Analogs in Coordination Chemistry
discusses hybrid phosphine-alkene ligands (e.g., compound 32 ), which, while structurally distinct from This compound , serve as functional analogs in transition metal catalysis. A comparison of their roles includes:
Contrast :
Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
